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Compound of Interest

Compound Name:
(S)-2-(1H-Indol-1-yl)propanoic

acid

Cat. No.: B12102305 Get Quote

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for (S)-2-
(1H-Indol-1-yl)propanoic acid did not yield specific, publicly available datasets. The

information presented in this guide pertains to its constitutional isomer, 1H-Indole-3-propanoic

acid, and serves as a representative technical guide for researchers, scientists, and drug

development professionals working with similar molecular scaffolds. The experimental

protocols provided are general methodologies applicable to this class of compounds.

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies used to characterize indole-propanoic acid derivatives. The data is

presented in a structured format to facilitate understanding and application in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1H-Indole-3-propanoic acid.

Table 1: ¹H NMR Spectroscopic Data of 1H-Indole-3-propanoic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.71 d 1H Ar-H

7.49 d 1H Ar-H

7.24 t 1H Ar-H

7.20 s 1H Ar-H (indole C2-H)

7.16 t 1H Ar-H

3.03 t 2H -CH₂-COOH

2.57 t 2H Ar-CH₂-

Solvent: H₂O, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 1H-Indole-3-propanoic acid

Chemical Shift (δ) ppm Assignment

174.0 C=O (Carboxylic Acid)

136.4 Aromatic C

127.2 Aromatic C

122.1 Aromatic C

121.4 Aromatic C

119.3 Aromatic C

118.8 Aromatic C

114.2 Aromatic C

111.4 Aromatic C

34.5 -CH₂-COOH

24.8 Ar-CH₂-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indole-3-propanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12102305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: Not specified

Table 3: Infrared (IR) Spectroscopy Peak List for 1H-Indole-3-propanoic acid

Wavenumber (cm⁻¹) Description of Vibration

3300-2500
O-H stretch (broad, characteristic of carboxylic

acid dimers)

~3000 C-H stretch (aromatic and aliphatic)

1725-1700 C=O stretch (carbonyl of carboxylic acid)

Note: The IR spectrum of carboxylic acids typically shows a very broad O-H stretching band

due to hydrogen bonding.[2]

Table 4: Mass Spectrometry (MS) Data for 1H-Indole-3-propanoic acid

m/z Relative Intensity (%) Proposed Fragment

189.0 24.10 [M]⁺ (Molecular Ion)

130.0 99.99 [M - COOH - H]⁺

131.0 9.70 [M - COOH]⁺

115.0 5.50

77.0 6.20 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)[1]

Detailed Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR of N-Substituted Amino Acids
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Sample Preparation:

Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

Ensure complete dissolution by gentle vortexing or sonication.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid

height is around 4-5 cm.

If the solution contains solid particles, it should be filtered through a small cotton plug in

the pipette.

Data Acquisition:

The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or

higher for ¹H and 100 MHz or higher for ¹³C.

For ¹H NMR, a standard pulse program is used. For quantitative measurements, a

sufficient relaxation delay (e.g., 5 times the longest T1) should be set.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard,

commonly tetramethylsilane (TMS) at 0.00 ppm.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR of Solid Organic Compounds (Thin Film Method)[3]

Sample Preparation:

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile

solvent (e.g., methylene chloride or acetone) in a small vial.[3]
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Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

[3]

Using a pipette, drop a small amount of the solution onto the center of the salt plate.[3]

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the

plate.[3]

Data Acquisition:

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample holder.

Acquire the spectrum of the sample. The data is typically collected over a range of 4000 to

400 cm⁻¹.

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

2.3 Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry of Organic Acids

Sample Preparation:

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or

water) at a concentration of approximately 1 mg/mL.[4]

Dilute the stock solution to a final concentration of around 1-10 µg/mL with the same

solvent or a mixture compatible with the LC-MS system (e.g., methanol/water with 0.1%

formic acid).[4][5]

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[6]

Data Acquisition:
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The sample solution is introduced into the ESI source of the mass spectrometer, typically

via direct infusion or through a liquid chromatography (LC) system.

The analysis is performed in either positive or negative ion mode. For carboxylic acids,

negative ion mode ([M-H]⁻) is often preferred.[6][7]

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions

detected.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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